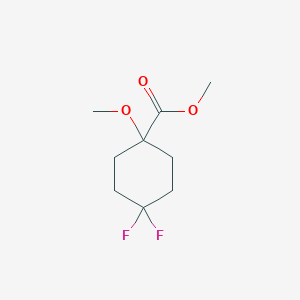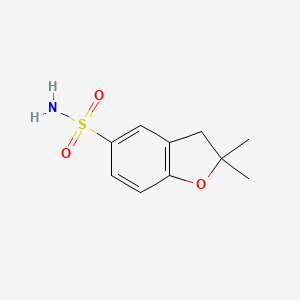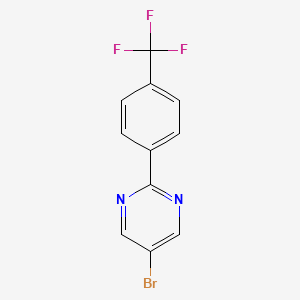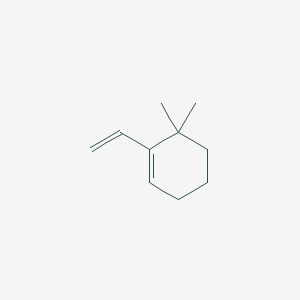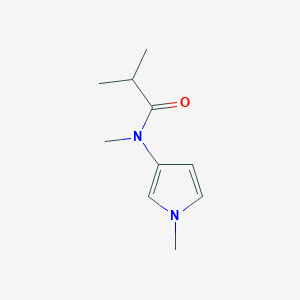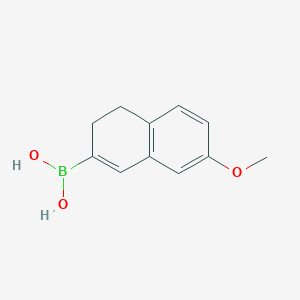
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C11H13BO3 It is a boronic acid derivative that features a naphthalene ring system substituted with a methoxy group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate (K2CO3), and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.
Protodeboronation: Formation of the corresponding aryl or vinyl compounds without the boronic acid group.
Aplicaciones Científicas De Investigación
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and allows for the formation of diverse carbon-carbon bonded structures.
Comparación Con Compuestos Similares
Similar Compounds
(7-Methoxynaphthalen-2-yl)boronic acid: Similar structure but lacks the dihydro component.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a methoxy group and a naphthalene ring but differs in functional groups.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with different substituents.
Uniqueness
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C11H13BO3 |
|---|---|
Peso molecular |
204.03 g/mol |
Nombre IUPAC |
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3 |
Clave InChI |
TXDWKJBVOZWHQN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


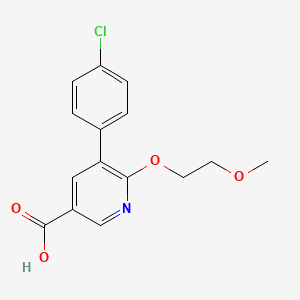
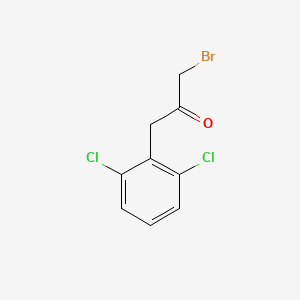
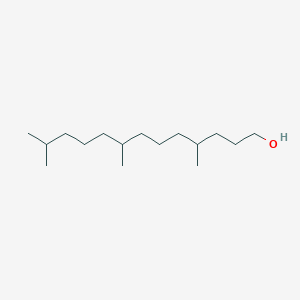
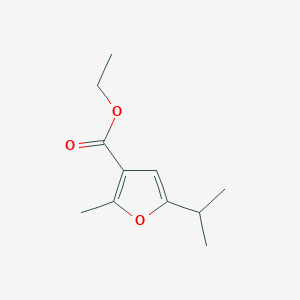
![3-(Benzyloxy)-5-{[(2S)-butan-2-yl]oxy}benzoic acid](/img/structure/B8632505.png)
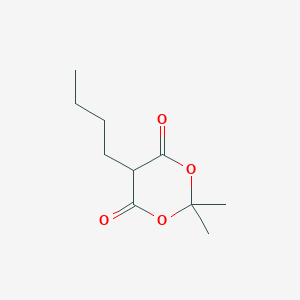
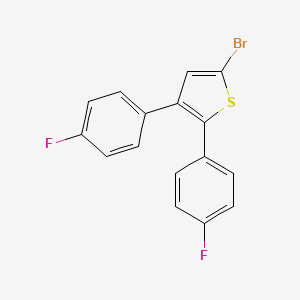
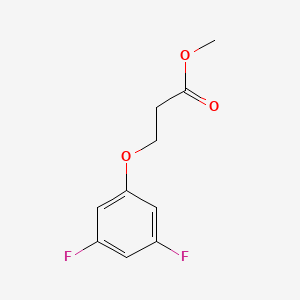
![2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B8632526.png)
